molecular formula C30H22O4 B1664538 1,3-Bis(3-phenoxyphenoxy)benzene CAS No. 2455-71-2

1,3-Bis(3-phenoxyphenoxy)benzene

Cat. No. B1664538
CAS RN: 2455-71-2
M. Wt: 446.5 g/mol
InChI Key: KOKDSALTQSQPDH-UHFFFAOYSA-N
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Description

1,3-Bis(3-phenoxyphenoxy)benzene is a bioactive chemical . It has a molecular formula of C42H30O6 . The average mass is 630.684 Da and the monoisotopic mass is 630.204224 Da . It is a light yellow liquid with no to mild odor of phenol .


Molecular Structure Analysis

The molecular structure of 1,3-Bis(3-phenoxyphenoxy)benzene consists of a benzene ring with two phenoxyphenoxy groups attached at the 1 and 3 positions . Each phenoxyphenoxy group is composed of a phenol molecule attached to another phenol molecule through an ether linkage .


Physical And Chemical Properties Analysis

1,3-Bis(3-phenoxyphenoxy)benzene has a molecular formula of C42H30O6 and an average mass of 630.684 Da . More specific physical and chemical properties such as melting point, boiling point, solubility, and others were not found in the search results and may require specialized resources or experimental determination.

Scientific Research Applications

Synthesis and Derivative Applications

1,3-Bis(3-phenoxyphenoxy)benzene serves as a precursor for various compounds with notable applications. For instance, its derivatives like 4,4′-Dihydroxy-3,3′-dinitrodiphenyl ether and 1,3-bis(4-hydroxy-3-nitrophenoxy) benzene are used in the synthesis of amphoteric compounds, which exhibit interesting acid-base behavior. These derivatives are also crucial for creating thermally stable plastics such as polyamides, polyarylates, polyimides, and polybenzoxazoles. These plastics have applications in semiconductors, functioning as insulators and protective films (Imoto et al., 2010).

Photophysical Properties

Research into luminescent compounds involving 1,3-bis(3-phenoxyphenoxy)benzene derivatives has revealed the creation of unique luminescent dirhenium(I)-double-heterostranded helicate and mesocate. These compounds demonstrate dual emissions in both solution and solid states, offering potential applications in various optical and electronic fields (Shankar et al., 2014).

Antioxidant and Antibacterial Properties

Another derivative, Bis(3-amino-1-hydroxybenzyl)diselenide, synthesized from a 1,3-bis(3-phenoxyphenoxy)benzene related compound, has shown significant antioxidant properties. It exhibits glutathione peroxidase-like activity, outperforming some known antioxidants. This derivative also demonstrates antibacterial properties against biofilm formation by Bacillus subtilis and Pseudomonas aeruginosa (Yadav et al., 2023).

Polymer Development

The compound is also integral in developing high-performance polymers. Polyamide-imides derived from 1,3-bis(4-aminophenoxy)benzene, a closely related compound, have been synthesized, offering excellent solubility and thermal stability. These polymers are used in various high-performance applications, such as electronics and coatings, due to theirexcellent mechanical and thermal properties (Yang, Hsiao, & Chen, 1994).

High-Temperature Polymer Applications

1,3-Bis(3-phenoxyphenoxy)benzene derivatives have been utilized in the synthesis of high-temperature resorcinol-based phthalonitrile polymers. These polymers show great promise in high-temperature applications due to their controlled thermal polymerization properties and high thermal stability (Keller & Dominguez, 2005).

Anion Transport Applications

A study has shown that 1,3-Bis(benzimidazol-2-yl)benzene derivatives, related to 1,3-Bis(3-phenoxyphenoxy)benzene, are highly efficient in anion transport. Modifications of these compounds with electron-withdrawing groups significantly enhance their activity, making them useful in various chemical and biological processes involving anion exchange (Peng et al., 2016).

Safety And Hazards

While this material is not considered hazardous by the OSHA Hazard Communication Standard (29 CFR 1910.1200), the safety data sheet contains valuable information critical to the safe handling and proper use of the product . In case of eye contact, skin contact, inhalation, or ingestion, appropriate first aid measures should be taken .

properties

IUPAC Name

1,3-bis(3-phenoxyphenoxy)benzene
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InChI

InChI=1S/C30H22O4/c1-3-10-23(11-4-1)31-25-14-7-16-27(20-25)33-29-18-9-19-30(22-29)34-28-17-8-15-26(21-28)32-24-12-5-2-6-13-24/h1-22H
Source PubChem
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InChI Key

KOKDSALTQSQPDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC(=CC=C2)OC3=CC(=CC=C3)OC4=CC=CC(=C4)OC5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C30H22O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID5062429
Record name Benzene, 1,3-bis(3-phenoxyphenoxy)-
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Molecular Weight

446.5 g/mol
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Physical Description

Light yellow liquid with no to mild odor of phenol; [SantoLubes MSDS]
Record name 1,3-Bis(3-phenoxyphenoxy)benzene
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Product Name

1,3-Bis(3-phenoxyphenoxy)benzene

CAS RN

2455-71-2
Record name 1,3-Bis(3-phenoxyphenoxy)benzene
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Record name 1,3-Bis(3-phenoxyphenoxy)benzene
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Record name 1,3-BIS(3-PHENOXYPHENOXY)BENZENE
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Citations

For This Compound
45
Citations
V Ivanova, M Oriol, MJ Montes, A García… - … für Naturforschung C, 2001 - degruyter.com
The producing strain Streptomyces sp. 1010 was isolated from a shallow sea sediment from the region of Livingston Island, Antarctica. From the culture broth of this strain naturally …
Number of citations: 40 www.degruyter.com
SC Dhanesar - 1984 - search.proquest.com
The bromophenyl ethers 1, 3-dibromo-4, 6-bis {2, 4-dibromo-5 (2, 4-dibromo-5 (2, 4-dibromophenoxy) phenoxy) phenoxy} benzene, 1, 3-dibromo-4, 6-bis {4-bromophenoxy} benzene, …
Number of citations: 2 search.proquest.com
RK Chalannavar, KN Venugopala… - Journal of Essential …, 2014 - Taylor & Francis
The essential oil components of arils from seeds of Strelitzia nicolai were investigated by GC and GC-MS. The oil yields of dried arils obtained by hydrodistillation were 0.86 %. Twenty-…
Number of citations: 11 www.tandfonline.com
VMT Carneiro, LS Longo, LF Silva - Sustainable Catalysis, 2015 - books.google.com
Thallium compounds, especially in the form of thallium (I) salts, are able to mediate a great numbers of reactions, including oxidative rearrangements of ketones and alkenes, cyclisation …
Number of citations: 1 books.google.com
SC Dhanesar, CF Poole - Journal of Chromatography A, 1983 - Elsevier
Electrophilic bromination is shown to be a useful reaction for the site-specific bromination of phenyl ethers containing from two to seven benzene rings. Compared to the phenyl ether …
Number of citations: 4 www.sciencedirect.com
EM Gandolfo, L Campajola, P Casolaro - Nuclear Instruments and Methods …, 2023 - Elsevier
This work presents a novel optical method for selecting new liquid compounds for scintillation detectors. This method consists in the evaluation of the optical properties of the …
Number of citations: 2 www.sciencedirect.com
U Buchenau - Journal of non-crystalline solids, 2007 - Elsevier
Published dielectric and shear data of six molecular glass formers and one polymer are evaluated in terms of a spectrum of thermally activated processes, with the same barrier density …
Number of citations: 9 www.sciencedirect.com
J Smith - 2023 - tigerprints.clemson.edu
The goal of this project was to determine the oil which was least damaged by neutron radiation; damage done to their chemical structure was quantified using Fourier-Transform Infrared …
Number of citations: 1 tigerprints.clemson.edu
IF Yu, JW Wilson, JF Hartwig - Chemical Reviews, 2023 - ACS Publications
The functionalization of C–H bonds in organic molecules containing functional groups has been one of the holy grails of catalysis. One synthetically important approach to the diverse …
Number of citations: 2 pubs.acs.org
SK Poole, CF Poole - Journal of Chromatography A, 1990 - Elsevier
A thermodynamic approach to the practical characterization of solvent strength and selectivity of a wide range of molecular and ionic stationary phases for gas chromatography is …
Number of citations: 57 www.sciencedirect.com

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